![molecular formula C26H34O6 B14741028 Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate CAS No. 6325-61-7](/img/structure/B14741028.png)
Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex molecular structure, which includes a hexane backbone linked to benzene rings through ether linkages, and ester functional groups at both ends.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate typically involves a multi-step process. One common method includes the reaction of hexane-3,4-diol with 4-bromophenol to form the intermediate 3,4-bis(4-hydroxyphenyl)hexane. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetic acid.
Reduction: Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diethanol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of diethyl 2,2’-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active metabolites, which can then interact with biological pathways to exert their effects. The benzene rings and ether linkages contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 2,2’-[1,1’-biphenyl-4,4’-diylbis(azanediyl)]diacetate: Similar structure but with nitrogen atoms replacing the oxygen atoms in the ether linkages.
Diethyl 2,2’-[hexane-3,4-diylbis(phenyl)]diacetate: Lacks the ether linkages, resulting in different chemical properties.
Eigenschaften
CAS-Nummer |
6325-61-7 |
|---|---|
Molekularformel |
C26H34O6 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
ethyl 2-[4-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hexan-3-yl]phenoxy]acetate |
InChI |
InChI=1S/C26H34O6/c1-5-23(19-9-13-21(14-10-19)31-17-25(27)29-7-3)24(6-2)20-11-15-22(16-12-20)32-18-26(28)30-8-4/h9-16,23-24H,5-8,17-18H2,1-4H3 |
InChI-Schlüssel |
SBZLDGZXZCEWMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)OCC(=O)OCC)C(CC)C2=CC=C(C=C2)OCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


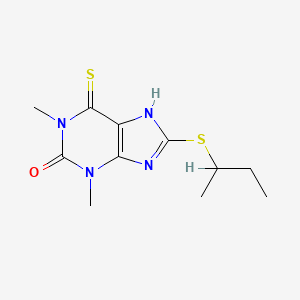
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
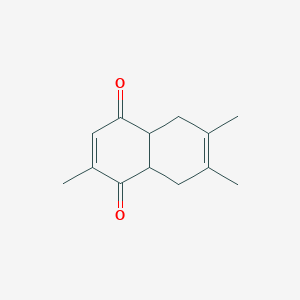
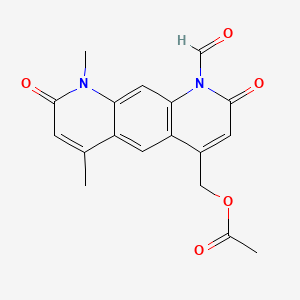
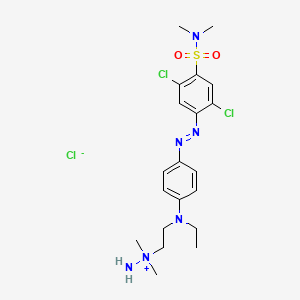
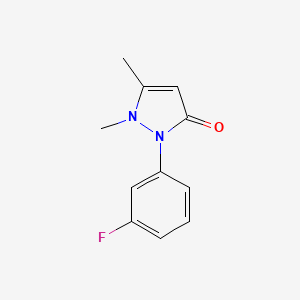
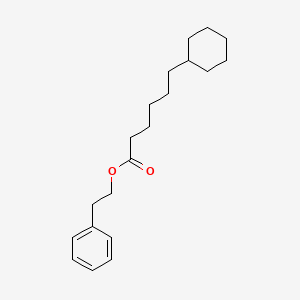
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
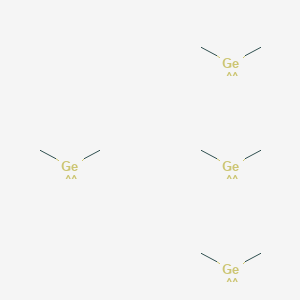
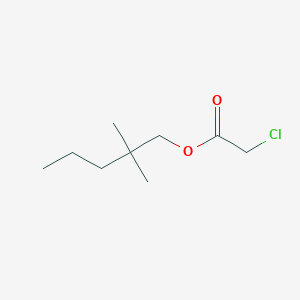
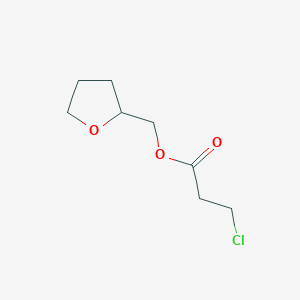

![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
